molecular formula C22H26N4O3 B2614129 N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941876-65-9

N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2614129
CAS No.: 941876-65-9
M. Wt: 394.475
InChI Key: GAHFHLGNUVCNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide” is a chemical compound with the molecular formula C22H26N4O3 and a molecular weight of 394.475 . It is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCOc1ccc(cc1)c1cc2C(N(CC(NC3CCCCC3)=O)C=Cn2n1)=O . This notation provides a way to represent the structure of the molecule in a linear string of symbols.


Physical and Chemical Properties Analysis

The compound has a logP value of 2.7082, a logD value of 2.7082, and a logSw value of -3.0509 . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor . The polar surface area of the compound was not specified in the search results.

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Research by Chkirate et al. (2019) has shown that pyrazole-acetamide derivatives can be used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, indicating potential for therapeutic applications in diseases associated with oxidative stress. The study highlights the role of hydrogen bonding in self-assembly processes of these complexes (Chkirate et al., 2019).

Pharmacological Potential

Faheem's (2018) work on 1,3,4-oxadiazole and pyrazole derivatives emphasizes their computational and pharmacological potential. These compounds were evaluated for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showing that they possess a wide range of biological activities which could be beneficial in the development of new medications (Faheem, 2018).

Antimicrobial Activities

A study by Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating a pyrazole moiety. These compounds were tested for antibacterial and antifungal activities, revealing significant potential as antimicrobial agents. This suggests that such derivatives could be used in the development of new antimicrobial drugs (Saravanan et al., 2010).

Anti-inflammatory Evaluation

Hernández-Vázquez et al. (2018) described the synthesis of peptidic pyrazinones with anti-inflammatory capacity. These compounds showed promising results in an in vivo murine model, inhibiting edema and decreasing myeloperoxidase activity and leukocyte infiltration. This demonstrates the potential of these compounds in treating inflammatory conditions (Hernández-Vázquez et al., 2018).

Synthesis of Heterocyclic Compounds and Antitumor Evaluation

Shams et al. (2010) explored the synthesis of various heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating significant antiproliferative activity against different cancer cell lines. This research offers a pathway for developing new antitumor agents (Shams et al., 2010).

Properties

IUPAC Name

N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-2-29-18-10-8-16(9-11-18)19-14-20-22(28)25(12-13-26(20)24-19)15-21(27)23-17-6-4-3-5-7-17/h8-14,17H,2-7,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHFHLGNUVCNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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